molecular formula C19H24N2O4S B3676925 N~2~-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3676925
M. Wt: 376.5 g/mol
InChI Key: CSNUNZPDSVYGQG-UHFFFAOYSA-N
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Description

N~2~-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a glycinamide backbone substituted with 3,4-dimethylphenyl, 2-methoxybenzyl, and methylsulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. The process may start with the preparation of glycinamide, followed by the introduction of the 3,4-dimethylphenyl group through a Friedel-Crafts acylation reaction. The 2-methoxybenzyl group can be introduced via a nucleophilic substitution reaction, and the methylsulfonyl group can be added using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N2-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)glycinamide
  • N~2~-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinamide
  • N~2~-(2-methoxybenzyl)-N-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of all three substituents, which confer distinct chemical and biological properties. This combination of groups may enhance its stability, reactivity, and specificity for certain molecular targets compared to similar compounds.

Properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14-9-10-17(11-15(14)2)21(26(4,23)24)13-19(22)20-12-16-7-5-6-8-18(16)25-3/h5-11H,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNUNZPDSVYGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
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N~2~-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
N~2~-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

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